11-Bromovincamine; 11-Brovincamine
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Overview
Description
Brovincamine is a monoterpenoid indole alkaloid derived from the leaves of Vinca minor. It is known for its vasodilatory properties and has been studied for its potential effects on cerebral blood flow and metabolism . The molecular formula of Brovincamine is C21H25BrN2O3, and it has a molecular weight of 433.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brovincamine can be synthesized through various chemical reactions involving the bromination of vincamine. The process typically involves the use of bromine or other brominating agents under controlled conditions to introduce the bromine atom into the vincamine molecule .
Industrial Production Methods
Industrial production of Brovincamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Brovincamine undergoes several types of chemical reactions, including:
Oxidation: Brovincamine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Brovincamine into its reduced forms.
Substitution: Brovincamine can undergo substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Brovincamine can lead to the formation of brominated indole derivatives, while reduction can yield de-brominated products .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other indole alkaloids and related compounds.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects in conditions like glaucoma and cerebral ischemia
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
Brovincamine exerts its effects primarily through its vasodilatory properties. It acts by relaxing the smooth muscles of blood vessels, leading to increased blood flow. The compound interacts with calcium channels and other molecular targets to modulate vascular tone and improve cerebral circulation .
Comparison with Similar Compounds
Brovincamine is structurally related to other indole alkaloids such as vincamine and vinpocetine. Compared to these compounds, Brovincamine has a unique bromine atom that enhances its vasodilatory properties and makes it more effective in certain therapeutic applications . Similar compounds include:
Vincamine: Another indole alkaloid with vasodilatory properties.
Vinpocetine: A derivative of vincamine with enhanced neuroprotective effects.
Reserpine: An alkaloid used for its antihypertensive properties.
Brovincamine’s unique structure and properties make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H25BrN2O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
methyl (15S,17S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18?,20-,21-/m0/s1 |
InChI Key |
WYIJGAVIVKPUGJ-LLQWEQGGSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br |
Origin of Product |
United States |
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